molecular formula C₃₆H₅₆O₁₂ B1142182 Tenuifolin CAS No. 20183-47-5

Tenuifolin

Cat. No. B1142182
CAS RN: 20183-47-5
M. Wt: 680.82
InChI Key:
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Scientific Research Applications

Quantitative Analysis

Tenuifolin has been used in the development of prediction models for its content based on near-infrared spectroscopy . This method involves the determination of saponin content by an independently developed quantitative analysis of tenuifolin content using a flow reactor . This study aimed to develop a rapid analytical method utilizing the saponin content and explore the possibility of quality control through a wide-area survey of crude drugs using NIR spectroscopy .

Pharmacokinetics

A method for the determination of Tenuifolin in mouse blood was developed using ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) . This method was used to study the pharmacokinetics of Tenuifolin in mice after intravenous and oral administration . The established UPLC-MS/MS method is suitable for pharmacokinetic studies of Tenuifolin in mice .

Treatment of Alzheimer’s Disease

Tenuifolin has potential benefits in treating learning and memory deficits in APP/PS1 transgenic Alzheimer’s Disease (AD) mice . Its effects may be associated with reversing AD pathology-induced neuronal apoptosis . These insights pave the way for further analysis of the potential of Tenuifolin as an AD therapeutic agent .

Nootropic Activity

Tenuifolins, including Tenuifolin, have nootropic activity in vivo via acetylcholinesterase inhibition and increased norepinephrine and dopamine production . This suggests that Tenuifolin could potentially be used in the treatment of cognitive disorders .

Inhibition of Beta-Amyloid Synthesis

Tenuifolins inhibit beta-amyloid synthesis in vitro . Beta-amyloid plaques are a hallmark of Alzheimer’s Disease, suggesting that Tenuifolin could have potential therapeutic applications in this area .

Bio-active Terpenoids

Tenuifolins are bio-active terpenoids . Terpenoids are a large and diverse class of naturally occurring organic chemicals, and their bio-active properties suggest a wide range of potential applications in pharmaceuticals and other industries .

Mechanism of Action

Tenuifolin is a bioactive compound extracted from the roots of Polygala tenuifolia, a plant widely used in traditional Chinese medicine. This compound has been studied for its potential neuroprotective effects and its role in treating neurological disorders .

Target of Action

Tenuifolin primarily targets the amyloid precursor protein (APP) constructs in neuroblastoma cells . It also interacts with acetylcholinesterase , and influences the production of norepinephrine and dopamine .

Mode of Action

Tenuifolin inhibits the secretion of amyloid-beta (Aβ) in neuroblastoma cells . It also exhibits nootropic activity in vivo via acetylcholinesterase inhibition and increased norepinephrine and dopamine production .

Biochemical Pathways

Tenuifolin affects several biochemical pathways. It has been found to inhibit beta-amyloid synthesis in vitro . It also plays a role in the PINK1/Parkin pathway , which is involved in mitophagy . Furthermore, it has been shown to downregulate the NF-κB signaling pathway , which is involved in inflammation and oxidative stress .

Pharmacokinetics

The pharmacokinetics of Tenuifolin have been studied in rats. It was found that after oral administration, Tenuifolin showed poor absorption into systemic circulation, and the absolute bioavailability was low (0.83 ± 0.28%) .

Result of Action

Tenuifolin has been shown to reverse spatial learning and memory deficits, as well as neuronal apoptosis in hippocampal areas, in APP/PS1 transgenic AD mice . It also protected against Aβ25–35-induced apoptosis, loss of mitochondria-membrane potential, and activation of caspases-3 and -9 in SH-SY5Y cells .

Action Environment

The action of Tenuifolin can be influenced by various environmental factors. For instance, the hydrolytic continuous-flow system was found to improve the quantitative analysis of Tenuifolin . .

properties

IUPAC Name

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O12/c1-31(2)10-11-35(30(45)46)12-13-36(17-38)18(19(35)14-31)6-7-22-32(3)15-20(39)27(34(5,29(43)44)23(32)8-9-33(22,36)4)48-28-26(42)25(41)24(40)21(16-37)47-28/h6,19-28,37-42H,7-17H2,1-5H3,(H,43,44)(H,45,46)/t19-,20-,21+,22+,23+,24+,25-,26+,27-,28-,32+,33+,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJLNNAUDGIUAE-YGIRLYIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)CO)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CO)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401047766
Record name Tenuifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401047766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tenuifolin

CAS RN

20183-47-5
Record name Tenuifolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20183-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tenuifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401047766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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